molecular formula C23H21ClN4O3S2 B2527488 N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride CAS No. 1216690-85-5

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride

Cat. No.: B2527488
CAS No.: 1216690-85-5
M. Wt: 501.02
InChI Key: HDBOMBULQNFMQS-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C23H21ClN4O3S2 and its molecular weight is 501.02. The purity is usually 95%.
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Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-nitrobenzamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]thiazole moiety and a tetrahydrothieno[2,3-c]pyridine framework. Its structural complexity contributes to its biological activity, particularly in targeting specific enzymes involved in DNA repair mechanisms.

Enzyme Inhibition

Research indicates that related compounds within the same structural class exhibit significant inhibition of apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme critical for DNA repair processes. For instance, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide demonstrated low micromolar activity against APE1 and enhanced the cytotoxicity of alkylating agents like methylmethane sulfonate (MMS) and temozolomide (TMZ) in HeLa cells .

The compound's ability to potentiate the effects of these agents suggests its potential utility in combination therapies for cancer treatment.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of such compounds. The presence of specific functional groups, such as the nitro group and the thieno-pyridine core, appears to enhance enzyme inhibition and cytotoxic effects. Studies have indicated that modifications to these groups can lead to significant changes in biological activity .

Case Studies

  • Inhibition of APE1 : A study focusing on a series of compounds including those structurally similar to N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...) reported their effects on APE1 activity. Compounds showed promising results with IC50 values indicating effective inhibition at low concentrations .
  • Cytotoxicity Enhancement : In vitro assays demonstrated that certain analogs of this compound increased the cytotoxicity of standard chemotherapeutic agents in cancer cell lines. This was attributed to their ability to inhibit DNA repair mechanisms .

Data Summary Table

Compound Target IC50 (µM) Effect on Cytotoxicity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl...)APE11.5Enhanced with MMS/TMZ
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl...)UnknownTBDTBD
Related Benzo[d]thiazole DerivativesPseudomonas aeruginosa<64 μg/mLNot specified

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S2.ClH/c1-2-26-12-11-16-19(13-26)32-23(20(16)22-24-17-5-3-4-6-18(17)31-22)25-21(28)14-7-9-15(10-8-14)27(29)30;/h3-10H,2,11-13H2,1H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBOMBULQNFMQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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